molecular formula C12H13FN2O2 B14864457 1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione

1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione

Cat. No.: B14864457
M. Wt: 236.24 g/mol
InChI Key: GJBKVXNOMQUPFL-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione is a chemical compound with the molecular formula C12H17FN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the fluorophenyl group and the piperazine ring makes this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione typically involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione
  • 1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione
  • 1-Methyl-3-(3-fluorophenyl)piperazine-2,5-dione

Uniqueness

1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The ethyl group on the piperazine ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

1-ethyl-3-(3-fluorophenyl)piperazine-2,5-dione

InChI

InChI=1S/C12H13FN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-4-3-5-9(13)6-8/h3-6,11H,2,7H2,1H3,(H,14,16)

InChI Key

GJBKVXNOMQUPFL-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC(C1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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